

# Data Presentation: Core Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iodobenzoic acid

Cat. No.: B1664553

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The quantitative physical properties of **2-Iodobenzoic acid** are summarized in the table below, providing a consolidated reference for laboratory and development work.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>	[1][3][4]
Molecular Weight	248.02 g/mol	[3][5]
Appearance	White to off-white or beige crystalline powder. May appear light yellow.	[1][4][6][7]
Melting Point	160-164 °C	[1][4][6][8]
Boiling Point	313.9 ± 25.0 °C (Predicted)	[2][6][8]
Density	2.25 g/cm <sup>3</sup>	[1][6][8]
pKa	2.85 (at 25 °C)	[2][9][10]
UV-Vis λ <sub>max</sub>	268 nm (in H <sub>2</sub> O)	
Solubility		
Water	Sparingly to slightly soluble.[9] [11]	
Organic Solvents	Soluble in alcohol, ether, acetone, dimethyl sulfoxide (DMSO), and methanol.[2][7] [9][11]	

## Experimental Protocols

Accurate measurement of physical properties is contingent on the purity of the compound. The following sections detail the synthesis and purification of **2-Iodobenzoic acid**, followed by standard methods for property determination.

## Synthesis of 2-Iodobenzoic Acid via Sandmeyer-type Reaction

**2-Iodobenzoic acid** is commonly prepared in university and research labs via the diazotization of anthranilic acid, followed by displacement with an iodide salt.[1][12]

## Materials:

- Anthranilic acid (2-aminobenzoic acid)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ ) or Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Potassium iodide ( $\text{KI}$ )
- Sodium bisulfite or Sodium metabisulfite ( $\text{NaHSO}_3$  /  $\text{Na}_2\text{S}_2\text{O}_5$ )
- Deionized water
- Ice

## Procedure:

- **Diazotization:** Dissolve anthranilic acid in dilute hydrochloric acid and water.<sup>[12]</sup> Cool the solution to below  $10^\circ\text{C}$ , typically between  $0$ - $5^\circ\text{C}$ , using an ice bath.<sup>[2][12]</sup> A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. This in-situ formation of nitrous acid reacts with the anthranilic acid to form a diazonium salt.<sup>[12]</sup>
- **Iodide Displacement:** In a separate flask, dissolve potassium iodide in water.<sup>[12]</sup> Add this  $\text{KI}$  solution to the cold diazonium salt solution. Effervescence (liberation of nitrogen gas) will be observed as the diazonium group is replaced by iodine, forming a precipitate.<sup>[12]</sup>
- **Reaction Completion:** Allow the mixture to stand, then warm it gently (e.g., to  $40$ - $50^\circ\text{C}$ ) to ensure the reaction goes to completion.<sup>[13]</sup> Finally, heat the mixture on a steam bath or hot plate for approximately 10-15 minutes.<sup>[12][13]</sup>
- **Isolation:** Cool the reaction mixture in an ice bath to precipitate the crude **2-Iodobenzoic acid**. If elemental iodine is present (giving the solution a brown color), add a small amount of sodium bisulfite to reduce it to colorless iodide, at which point the tan precipitate of the product will be more apparent.<sup>[12]</sup> Collect the crude product by vacuum filtration and wash with cold water.

## Purification by Recrystallization

The crude product can be purified to obtain the white crystalline solid required for accurate physical property analysis.

Procedure:

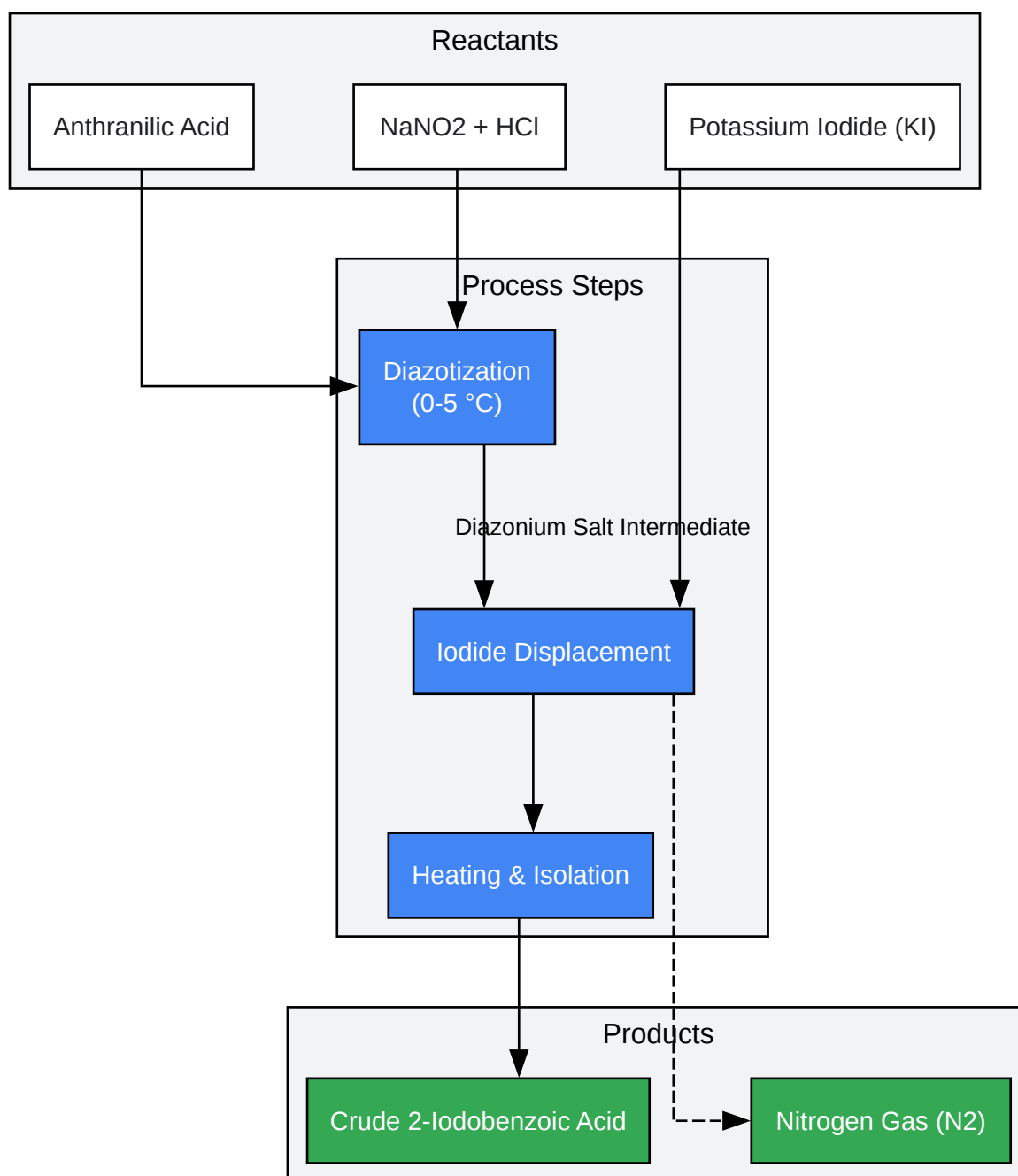
- Dissolve the crude **2-Iodobenzoic acid** in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[\[2\]](#)[\[13\]](#)
- If the solution is colored, activated charcoal can be added to adsorb colored impurities.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified **2-Iodobenzoic acid**.
- Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

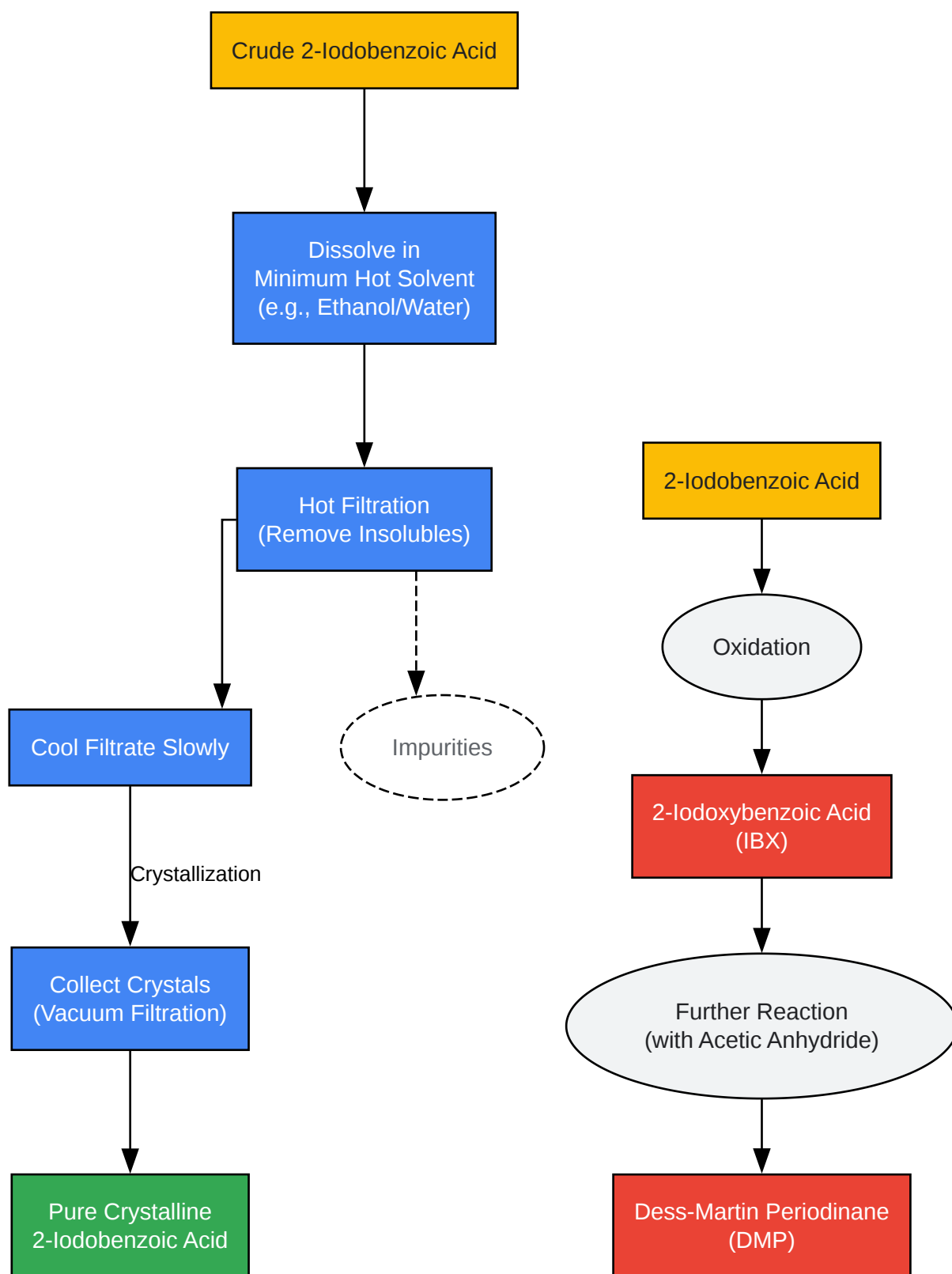
## Physical Property Determination

- **Melting Point:** The melting point is determined using a calibrated melting point apparatus. A small amount of the dried, purified crystalline sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[3\]](#) The spectrum is used to confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent like DMSO- $d_6$  or Acetone- $d_6$ .[\[5\]](#)[\[14\]](#) These spectra confirm the chemical structure by showing the chemical environment of the hydrogen and carbon atoms in the molecule.

## Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving **2-Iodobenzoic acid**.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)